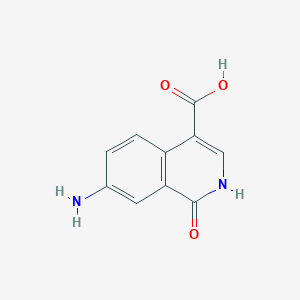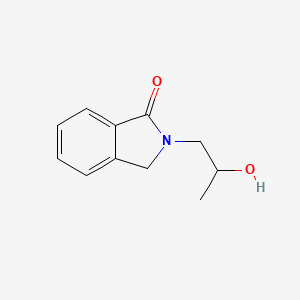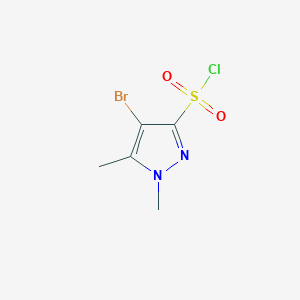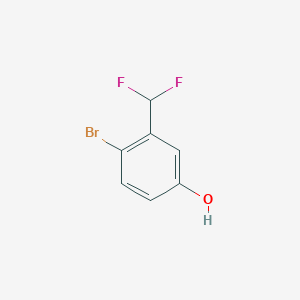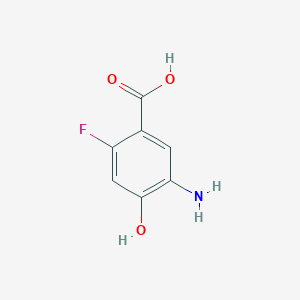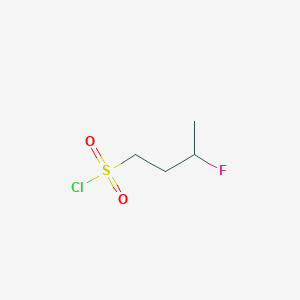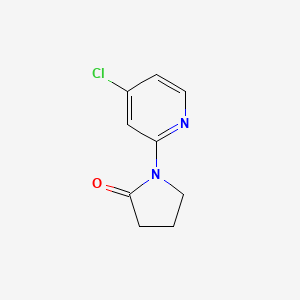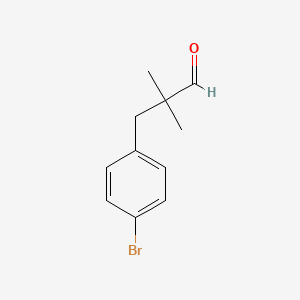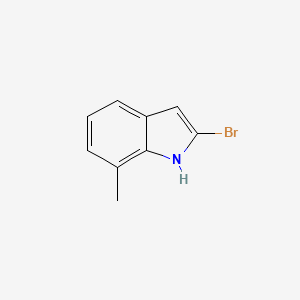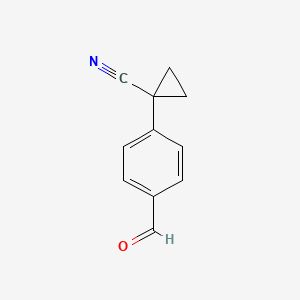
1-(4-Formylphenyl)cyclopropane-1-carbonitrile
Vue d'ensemble
Description
“1-(4-Formylphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the CAS number 869977-34-4 . It has a molecular weight of 171.20 and a molecular formula of C11H9NO .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,7H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a powder . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique
Conformational Restriction and Biological Activity
The cyclopropane ring is notably used to restrict the conformation of biologically active compounds to enhance activity and investigate bioactive conformations. For example, the design of chiral cyclopropanes as conformationally restricted analogues of histamine highlights the significance of the cyclopropane ring in synthesizing compounds with a specified bioactive conformation (Kazuta et al., 2002).
Versatile Intermediates in Synthesis
The molecule serves as a versatile intermediate in the synthesis of complex structures. For instance, 2,3-Disubstituted cyclopropane-1-carbonitriles are formed via a selective decarboxylation reaction, showcasing the molecule's role in facilitating efficient and diverse synthetic pathways (Wang et al., 2017).
Divergent Synthetic Strategy
The compound's structure allows for a divergent synthetic strategy, leveraging its multifunctionality. This is particularly useful in the preparation of compounds having asymmetric cyclopropane structures, which can have important biological activities (Aitken, 1997).
Intermediate in Drug Synthesis
It is also an important intermediate in the synthesis of drugs, such as NVP-BEZ-235 derivatives. The versatility in synthesis methods underscores its importance in drug development and the synthesis of pharmacologically active compounds (Hou et al., 2016).
Enhancing Drug Properties
The cyclopropane ring is increasingly used in drug development to enhance the properties of drug candidates. Its inclusion in molecular structures addresses multiple challenges in drug discovery, such as enhancing potency and reducing off-target effects, making it a critical component in the development of new therapeutic agents (Talele, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(4-formylphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFHLHOOLLNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


